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For Researchers, Scientists, and Drug Development Professionals

Introduction
RCS-8 (SR-18), with the chemical name 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(2-

methoxyphenyl)ethanone, is a synthetic cannabinoid of the phenylacetylindole class.[1] Like

other synthetic cannabinoids, it is an agonist of the cannabinoid receptors CB1 and CB2.[1]

These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase,

leading to a decrease in intracellular cAMP levels. This technical guide provides a

comprehensive overview of the synthesis, characterization, and known pharmacological

properties of RCS-8, intended to serve as a resource for researchers and professionals in the

field of drug development and forensic analysis. While specific proprietary synthesis details and

complete analytical and pharmacological data for RCS-8 are not entirely available in the public

domain, this guide compiles the available information and provides methodologies based on

closely related analogs.

Synthesis of RCS-8 (SR-18)
A specific, detailed synthesis protocol for RCS-8 is not publicly available. However, the

synthesis of phenylacetylindoles, the class of compounds to which RCS-8 belongs, is well-

documented. The general synthetic approach involves a Friedel-Crafts acylation of an N-

substituted indole with a substituted phenylacetyl chloride.

A plausible synthetic route for RCS-8 would involve two main steps:
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N-alkylation of indole: Indole is reacted with a suitable 2-cyclohexylethyl halide (e.g., 2-

cyclohexylethyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate

solvent (e.g., dimethylformamide) to yield 1-(2-cyclohexylethyl)-1H-indole.

Friedel-Crafts acylation: The resulting N-substituted indole is then acylated at the C3 position

using 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g.,

aluminum chloride) in a suitable solvent (e.g., dichloromethane).

Experimental Protocol: General Synthesis of 3-
Phenylacetylindoles
The following protocol is a representative procedure for the synthesis of 3-phenylacetylindoles

and can be adapted for the synthesis of RCS-8.

Materials:

1-(2-cyclohexylethyl)-1H-indole

2-methoxyphenylacetyl chloride

Aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), 1M solution

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel
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Ice bath

Standard laboratory glassware for extraction and filtration

Rotary evaporator

Procedure:

To a stirred solution of 1-(2-cyclohexylethyl)-1H-indole in anhydrous dichloromethane under

an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add aluminum

chloride portion-wise.

Allow the mixture to stir at 0°C for 15-20 minutes.

Add a solution of 2-methoxyphenylacetyl chloride in anhydrous dichloromethane dropwise

via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting

material.

Carefully quench the reaction by slowly adding it to a mixture of crushed ice and

concentrated hydrochloric acid.

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(1-(2-

cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone (RCS-8).

Quantitative Data (Hypothetical for RCS-8 based on related compounds):
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Parameter Value

Yield 60-80%

Purity (post-chromatography) >98%

Characterization of RCS-8 (SR-18)
Comprehensive characterization of a newly synthesized compound is crucial to confirm its

identity and purity. The following analytical techniques are essential for the characterization of

RCS-8.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and aiding in structural elucidation. The mass

spectrum of RCS-8 has been reported in a study on its metabolism.[2]

Table 1: Mass Spectrometry Data for RCS-8[2]

Ion m/z (observed) Formula

[M+H]⁺ 376.2270 C₂₅H₃₀NO₂⁺

The fragmentation pattern of RCS-8 is also a key identifier.

Table 2: Major Mass Spectrum Fragments of RCS-8[2]

Fragment m/z

[C₉H₉O₂]⁺ 149.0602

[C₁₆H₂₀N]⁺ 226.1596

[C₁₅H₁₈N]⁺ 212.1439

[C₈H₈O]⁺• 120.0575
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of organic molecules.

While specific ¹H and ¹³C NMR data for RCS-8 are not readily available in the public literature,

the expected chemical shifts can be predicted based on the structure and data from similar

compounds.

Expected ¹H NMR (proton NMR) features:

Aromatic protons: Signals in the range of 6.8-8.0 ppm corresponding to the protons on the

indole ring and the methoxyphenyl group.

Methoxy group protons: A singlet around 3.8 ppm.

Methylene protons: Signals corresponding to the -CH₂- groups of the cyclohexylethyl and

phenylacetyl moieties.

Cyclohexyl protons: A series of multiplets in the aliphatic region (1.0-2.0 ppm).

Expected ¹³C NMR (carbon NMR) features:

Carbonyl carbon: A signal around 190-200 ppm.

Aromatic carbons: Multiple signals in the range of 110-160 ppm.

Methoxy carbon: A signal around 55 ppm.

Aliphatic carbons: Signals in the range of 20-40 ppm corresponding to the methylene and

cyclohexyl carbons.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound and for

quantitative analysis. A reversed-phase HPLC method would be suitable for RCS-8.

Experimental Protocol: General HPLC Analysis

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detection at wavelengths where RCS-8 exhibits absorbance (e.g., 215, 248,

and 305 nm).

Injection Volume: 10 µL.

Column Temperature: 30°C.

The retention time of RCS-8 would be specific to the exact conditions and column used. Purity

is determined by the percentage of the total peak area that corresponds to the main analyte

peak.

Pharmacological Characterization
RCS-8 acts as an agonist at cannabinoid receptors. Its pharmacological profile can be

determined through receptor binding and functional assays.

Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand for a receptor, typically

expressed as the inhibition constant (Ki). While specific Ki values for RCS-8 are not publicly

available, it is expected to bind to both CB1 and CB2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method to determine the Ki of a test compound (e.g., RCS-8)

for CB1 and CB2 receptors.

Materials:

Cell membranes expressing human CB1 or CB2 receptors.

Radioligand (e.g., [³H]CP55,940).

Test compound (RCS-8).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

Non-specific binding determinator (e.g., unlabeled WIN 55,212-2 at a high concentration).

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

In a 96-well plate, incubate the cell membranes with various concentrations of the test

compound and a fixed concentration of the radioligand.

For total binding, incubate membranes with only the radioligand.

For non-specific binding, incubate membranes with the radioligand and a high concentration

of an unlabeled ligand.

Incubate at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Table 3: Expected Pharmacological Data for RCS-8 (based on related compounds)
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Receptor Parameter Expected Value Range

CB1 Ki (nM) 10 - 100

CB2 Ki (nM) 10 - 100

Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its

receptor. For G-protein coupled receptors like CB1 and CB2, GTPγS binding assays are

commonly used to determine the potency (EC₅₀) and efficacy of an agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Materials:

Cell membranes expressing human CB1 or CB2 receptors.

[³⁵S]GTPγS.

Test compound (RCS-8).

GDP (Guanosine diphosphate).

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

Non-specific binding determinator (e.g., unlabeled GTPγS at a high concentration).

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Pre-incubate cell membranes with GDP for 15 minutes on ice.
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In a 96-well plate, incubate the membranes with various concentrations of the test compound

in the assay buffer.

Add [³⁵S]GTPγS to initiate the reaction.

Incubate at 30°C for 60 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Measure the bound radioactivity using a liquid scintillation counter.

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to

determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect)

values.

Table 4: Expected Functional Data for RCS-8

Receptor Parameter Expected Value Range

CB1 EC₅₀ (nM) 20 - 200

CB2 EC₅₀ (nM) 20 - 200

Visualizations
Synthesis Workflow
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Step 1: N-Alkylation

Step 2: Friedel-Crafts Acylation
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Caption: Plausible synthesis workflow for RCS-8.

Analytical Characterization Workflow
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Analysis
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Caption: Analytical workflow for RCS-8 characterization.
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Caption: RCS-8 signaling pathway via cannabinoid receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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